N-CYCLOPROPYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Description
N-CYCLOPROPYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a piperazine ring
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O/c17-14-3-1-2-13(10-14)11-19-6-8-20(9-7-19)12-16(21)18-15-4-5-15/h1-3,10,15H,4-9,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSQALUMVYJOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: The piperazine intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.
Cyclopropylation: The resulting compound is further reacted with cyclopropylamine to introduce the cyclopropyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-CYCLOPROPYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPROPYL-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
- N-CYCLOPROPYL-2-{4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
- N-CYCLOPROPYL-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Uniqueness
N-CYCLOPROPYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to the specific positioning of the fluorophenyl group and the presence of the cyclopropyl group. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
